molecular formula C6H8N2O3S B13596546 5-Methoxypyridine-2-sulfonamide

5-Methoxypyridine-2-sulfonamide

Cat. No.: B13596546
M. Wt: 188.21 g/mol
InChI Key: XTSHHQPPWNQYOW-UHFFFAOYSA-N
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Description

5-Methoxypyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a pyridine ring. The methoxy group at the 5-position of the pyridine ring adds to the compound’s unique chemical properties. Sulfonamides have been widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypyridine-2-sulfonamide typically involves the introduction of a sulfonamide group to a methoxypyridine precursor. One common method is the reaction of 5-methoxypyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 5-hydroxypyridine-2-sulfonamide.

    Reduction: Formation of 5-methoxypyridine-2-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a PI3K/mTOR dual inhibitor, it binds to the active sites of these enzymes, thereby blocking their activity. This inhibition leads to the disruption of downstream signaling pathways that are crucial for cell proliferation and survival . The compound’s ability to induce cell cycle arrest and apoptosis is attributed to its effect on the phosphorylation levels of key proteins involved in these processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxypyridine-2-sulfonamide
  • 5-Methoxypyridine-2-amine
  • 5-Chloropyridine-2-sulfonamide

Uniqueness

5-Methoxypyridine-2-sulfonamide stands out due to its unique combination of a methoxy group and a sulfonamide group on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its dual inhibitory action on PI3K and mTOR pathways is particularly noteworthy, as it enhances its potential as an anti-cancer agent .

Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

5-methoxypyridine-2-sulfonamide

InChI

InChI=1S/C6H8N2O3S/c1-11-5-2-3-6(8-4-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10)

InChI Key

XTSHHQPPWNQYOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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